Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate

CAS No.:

Cat. No.: VC8633473

Molecular Formula: C20H20ClNO5S

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20ClNO5S |

|---|---|

| Molecular Weight | 421.9 g/mol |

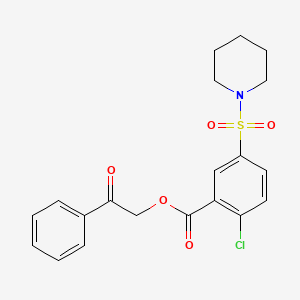

| IUPAC Name | phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate |

| Standard InChI | InChI=1S/C20H20ClNO5S/c21-18-10-9-16(28(25,26)22-11-5-2-6-12-22)13-17(18)20(24)27-14-19(23)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2 |

| Standard InChI Key | YSGVMHGOUNYZCT-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=CC=C3 |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=CC=C3 |

Introduction

Structural Characteristics

Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate belongs to the sulfonamide class of compounds. Its structure includes:

-

Phenacyl Group: A functional group known for its electrophilic reactivity, enabling interactions with nucleophilic biomolecules.

-

Piperidine Ring: A six-membered nitrogen-containing heterocyclic ring that enhances binding affinity to biological receptors.

-

Sulfonylbenzoate Moiety: A combination of sulfonamide and benzoate functionalities, contributing to its pharmacological properties.

-

Chloro Substituent: A reactive halogen atom that facilitates coupling reactions and nucleophilic substitutions.

These features collectively make the compound versatile for chemical modifications and potential therapeutic applications.

Synthesis Pathways

The synthesis of Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate typically involves multi-step organic reactions. A general synthetic route includes:

-

Preparation of Starting Materials:

-

Chlorination of benzoic acid derivatives to introduce the chloro substituent.

-

Formation of piperidine intermediates via reductive amination.

-

-

Formation of the Sulfonamide Linkage:

-

Reaction between sulfonyl chlorides and amines under controlled conditions.

-

-

Introduction of the Phenacyl Group:

-

Alkylation or acylation reactions using phenacyl halides.

-

-

Purification:

-

Chromatographic techniques are employed to isolate the final product with high purity.

-

Chemical Reactivity

The compound's functional groups contribute to its reactivity:

-

Sulfonyl Group: Undergoes nucleophilic substitution reactions, allowing derivatization.

-

Chloro Substituent: Facilitates coupling reactions, enabling the synthesis of analogs with diverse pharmacological profiles.

-

Phenacyl Group: Acts as an electrophile in various organic transformations.

Table 1: Biological Activities and Mechanisms

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes | Treatment of inflammatory diseases |

| Anticancer | Interaction with cellular receptors | Chemotherapy agent |

| Antimicrobial | Disruption of microbial cell walls | Antibiotic development |

Further research is required to elucidate detailed mechanisms and optimize its therapeutic potential.

Applications in Research and Industry

Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate has diverse applications:

Table 2: Applications Across Disciplines

| Field | Application |

|---|---|

| Medicinal Chemistry | Drug discovery and development |

| Synthetic Chemistry | Intermediate for heterocyclic compounds |

| Material Science | Reagent in polymer synthesis |

Comparison with Analogous Compounds

Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate can be compared with structurally similar compounds to highlight its unique properties:

Table 3: Comparison with Analogous Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Phenacyl Bromide | Bromine substituent | Higher reactivity than chlorine |

| N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonamide | Hydroxy group | Improved solubility |

| N-substituted phenacyl piperidine derivatives | Variable substitutions | Enhanced receptor specificity |

Future Research Directions

Future research on Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate should focus on:

-

Pharmacokinetics and Toxicology:

-

Investigating absorption, distribution, metabolism, excretion (ADME), and safety profiles.

-

-

Mechanistic Studies:

-

Elucidating molecular pathways involved in its biological activities.

-

-

Structural Optimization:

-

Modifying functional groups to enhance efficacy and reduce side effects.

-

-

Clinical Trials:

-

Exploring its therapeutic potential in preclinical and clinical settings.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume